Isopropyl hexanoate (CAS 2311-46-8) is a branched-chain fatty acid ester widely utilized as a specialty solvent, extraction medium, and flavor/fragrance compound [1]. With a boiling point of 168 °C and a density of 0.86 g/mL, it shares macroscopic thermal properties with linear analogs but possesses a sterically hindered secondary alcohol moiety . This specific structural feature governs its core procurement value, directly influencing its chemical stability, phase partitioning behavior, and regulatory volatile organic compound (VOC) compliance in industrial formulations .
Buyers often default to ethyl hexanoate (CAS 123-66-0) as a cheaper, more common in-class substitute, assuming interchangeability due to their identical boiling points (168 °C). However, generic substitution fails in aqueous or acidic formulations. The primary ester linkage in ethyl hexanoate is highly susceptible to nucleophilic attack, leading to rapid hydrolysis into hexanoic acid—a compound with an undesirable pungent, cheesy odor [1]. Furthermore, the higher water solubility and vapor pressure of ethyl esters compromise emulsion stability and violate low-VOC formulation limits [2]. Procuring the sterically hindered isopropyl ester provides critical shielding, ensuring long-term shelf stability and controlled volatility.
In aqueous and acidic environments, the branched isopropyl group provides significant steric hindrance against nucleophilic attack compared to linear primary esters. Quantitative modeling of carboxylic acid ester hydrolysis demonstrates that at pH 4.0, isopropyl hexanoate exhibits a hydrolytic half-life of 4,900 days [1]. In contrast, the standard comparator ethyl hexanoate degrades much faster under identical conditions, with a half-life of only 1,935 days [1].
| Evidence Dimension | Hydrolytic half-life (t1/2) at pH 4.0 |
| Target Compound Data | 4,900 days |
| Comparator Or Baseline | 1,935 days (Ethyl hexanoate) |
| Quantified Difference | 2.53x longer half-life |
| Conditions | Aqueous solution at pH 4.0, 25 °C |
Prevents premature degradation into hexanoic acid in acidic beverages and cosmetics, avoiding the development of off-odors and extending product shelf-life.
Regulatory constraints on volatile organic compounds (VOCs) require formulators to select solvents and potentiators with specific evaporation profiles. Isopropyl hexanoate exhibits a vapor pressure of 1.0 to 1.09 mmHg at 25 °C, qualifying it for use in low vapor pressure VOC fragrance compositions[1] [2]. In direct contrast, ethyl hexanoate possesses a significantly higher vapor pressure of approximately 4.97 mmHg at 25 °C [3].
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 1.0 - 1.09 mmHg |
| Comparator Or Baseline | 4.97 mmHg (Ethyl hexanoate) |
| Quantified Difference | ~78% reduction in vapor pressure |
| Conditions | Standard atmospheric pressure, 25 °C |
Enables the formulation of compliant, long-lasting consumer products by functioning as a low-VOC potentiator that extends base note duration.
The addition of the branched methyl group significantly increases the hydrophobicity of the ester compared to its ethyl counterpart. Isopropyl hexanoate demonstrates a water solubility of approximately 117.8 mg/L at 25 °C [1]. Conversely, ethyl hexanoate is substantially more water-soluble, at 629 mg/L [2]. This reduced aqueous solubility enhances the partition coefficient (logP) of the isopropyl ester.
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | 117.8 mg/L |
| Comparator Or Baseline | 629 mg/L (Ethyl hexanoate) |
| Quantified Difference | 5.3x lower aqueous solubility |
| Conditions | Pure water, 25 °C |
Maximizes retention in the lipid/oil phase of emulsions and improves recovery yields when used as an extraction solvent in biphasic chemical processes.
Due to its 4,900-day hydrolytic half-life at pH 4.0, isopropyl hexanoate serves as a highly stable alternative to ethyl esters for fruit flavor profiles in low-pH matrices, preventing rapid degradation into foul-smelling hexanoic acid[1].
Procured as a low vapor pressure potentiator (1.09 mmHg), this compound allows formulators to meet strict environmental VOC emission standards while effectively extending the evaporation curve of volatile top notes[2].
Its extremely low water solubility (117.8 mg/L) makes it a highly efficient non-halogenated solvent for the extraction of hydrophobic active pharmaceutical ingredients (APIs) or natural products from aqueous broths, minimizing solvent loss to the aqueous phase compared to standard ethyl esters [3].
Flammable